1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-6-8-15(9-7-14)24-19(26)25-16-5-3-4-13(20)10-16/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTNJBROAPASRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:
Formation of the Intermediate Amino Compound: The initial step often involves the reaction of 3-chloroaniline with 4-nitrophenyl isocyanate under controlled conditions to form an intermediate urea derivative.
Reduction and Substitution: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling with Pyrimidine Derivative: The final step involves coupling the reduced amine with 6-methoxy-2-methylpyrimidin-4-amine under conditions that facilitate the formation of the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Molecular Formula : C19H20ClN5O2
- Molecular Weight : 373.85 g/mol
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly through in vitro assays against various cancer cell lines.
In Vitro Studies
Table 1 summarizes the anticancer activity of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These results indicate that the compound has a promising profile as an anticancer agent, with effective inhibition concentrations below 15 µM.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown potential in neuropharmacology. Research indicates that it may modulate cannabinoid receptors, particularly CB1 receptors, which are involved in various neurological processes.
Case Study: Drug-Seeking Behavior
A notable study investigated the effects of this compound on drug-seeking behavior in animal models trained to self-administer cocaine. The findings revealed that administration of the compound significantly reduced drug-seeking behavior compared to control groups, suggesting its potential application in addiction therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chlorine Substitution : Enhances anticancer potency.
- Pyrimidine Moiety : Contributes to neuropharmacological effects.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to altered gene expression, cell cycle arrest, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Pyrimidine Modifications
- Compound 9f (): 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea Key Differences: Replaces the pyrimidinylamino group with a thiazole-piperazine moiety. Impact: The thiazole-piperazine system introduces basic nitrogen atoms, enhancing water solubility compared to the pyrimidine-based target compound. ESI-MS: $ m/z = 428.2 \, [\text{M+H}]^+ $, yield: 77.7% .
- Compound from : 1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea Key Differences: Features a dimethylpyrimidine ring and an additional 4-ethylphenyl group.
- Compound from : 1-(3-Chlorophenyl)-3-(4-{[4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-2-yl]Amino}Phenyl)Urea Key Differences: Substitutes methoxy with pyrrolidinyl at the pyrimidine C6 position.
2.2. Urea Derivatives with Heterocyclic Cores
- Compound 12 (): 1-(3-Chlorobenzyl)-3-(4-((3-Chlorophenyl)Amino)Quinazolin-6-yl)Urea Key Differences: Replaces pyrimidine with a quinazoline core. Impact: Quinazoline’s planar structure enhances intercalation with biomolecular targets (e.g., kinases), but the absence of pyrimidine’s methoxy group may reduce electronic effects. Yield: 32%, melting point: 225.5–227°C .
- Compound 4g (): 1-(3-Chloro-2-(2-Chlorophenyl)-4-Oxoazetidin-1-yl)-3-(2-Oxo-2-(10H-Phenothiazin-10-yl)Ethyl)Urea Key Differences: Incorporates an azetidinone core and phenothiazine group. Impact: The azetidinone introduces a strained four-membered ring, increasing reactivity. Phenothiazine’s sulfur atom contributes to redox activity, as evidenced by antifungal effects (MIC: 62.5 µg/mL) .
2.3. Substituent Variations on the Aromatic Rings
- Compound 11f (): 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea Key Differences: Adds a hydrazinyl-oxoethylpiperazine-thiazole system. ESI-MS: $ m/z = 500.2 \, [\text{M+H}]^+ $, yield: 85.1% .
Compound 7n () : 1-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-{4-{[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl]Thio}Phenyl}Urea
Physicochemical and Pharmacological Trends
- Solubility : Pyrimidine derivatives with polar substituents (e.g., methoxy in the target compound) generally exhibit better aqueous solubility than purely hydrophobic analogs (e.g., dimethylpyrimidine in ) .
- Bioactivity : Urea-thiazole-piperazine hybrids (–2) show broader pharmacological profiles (e.g., kinase inhibition), while pyrimidine-based compounds () may offer selectivity for nucleic acid targets .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving coupling of pre-formed pyrimidine and phenylurea intermediates .
Biological Activity
1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H18ClN5O2
- Molecular Weight : 383.8 g/mol
- CAS Number : 946234-59-9
The structure includes a chlorophenyl group, a methoxypyrimidinyl moiety, and a phenylurea backbone, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of Intermediate Compounds : Starting with the synthesis of 3-chloroaniline followed by the formation of isocyanate derivatives.
- Coupling Reaction : The final product is obtained through the coupling of the prepared intermediates under controlled conditions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives in the same class have shown significant inhibition against A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3-Chlorophenyl)-3-(4-(6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | A549 | Not reported |
| Similar Derivative | A549 | 2.39 ± 0.10 |
| Similar Derivative | HCT116 | 3.90 ± 0.33 |
These findings suggest that modifications in the urea structure can significantly alter the biological potency of these compounds.
The proposed mechanism of action involves binding to specific molecular targets such as enzymes or receptors involved in cancer progression. For instance, the compound may inhibit key metabolic pathways by acting as a competitive inhibitor for enzyme active sites, leading to reduced proliferation of cancer cells.
Case Studies
-
Study on Antiproliferative Effects :
A study evaluating various urea derivatives found that certain structural modifications led to enhanced activity against cancer cell lines. The research employed MTT assays to quantify cell viability and established structure–activity relationships (SARs). -
In Vivo Studies :
In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models, which could provide insights into its potential clinical applications.
Q & A
Q. Table 1. Yield Optimization for Analogous Urea Derivatives
| Compound Analog | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 9f (Chlorophenyl-thiazolyl urea) | DABCO, acetonitrile, 65°C | 77.7 | |
| 4 (Chlorophenyl-hydroxyphenyl) | DABCO, reflux, 1 h | 75–80 |
Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- ESI-MS : Validates molecular weight (e.g., m/z 428.2 [M+H]+ for chlorophenyl-thiazolyl analogs) .
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine NH at δ 8.2–8.5 ppm) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time: 12–15 min) .
Q. Table 2. Spectral Data for Related Compounds
| Compound | ESI-MS ([M+H]+) | Key NMR Signals (δ, ppm) |
|---|---|---|
| 9e | 463.2 | Thiazole CH₂ (3.8), Piperazine (2.5–3.2) |
| 7n | 405.1 | Pyridine CH₃ (2.4), Trifluoromethyl (7.1) |
Basic Question: What in vitro assays are suitable for preliminary evaluation of its biological activity, particularly in oncology research?
Methodological Answer:
- Kinase Inhibition : Use recombinant VEGFR-2 or PD-L1 in enzymatic assays (IC50 determination via fluorescence polarization) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with sorafenib as a positive control .
- Tube Formation Assay : Evaluate anti-angiogenic effects in HUVECs .
Q. Table 3. Biological Activity of Analogous Compounds
| Compound | Target (IC50, nM) | Cell Line Inhibition (%) |
|---|---|---|
| T.2 | VEGFR-2: 12 ± 1.5 | HepG2: 78 ± 3.2 |
| 9f | PD-L1: 28 ± 2.1 | MCF-7: 65 ± 4.1 |
Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the pyrimidine and chlorophenyl moieties?
Methodological Answer:
- Pyrimidine Modifications : Replace methoxy with ethoxy or halogens to assess steric/electronic effects on kinase binding .
- Chlorophenyl Substituents : Test 3-Cl vs. 4-Cl analogs to evaluate positional effects on solubility and target engagement .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to VEGFR-2’s ATP pocket .
Q. Table 4. SAR Trends in Urea Derivatives
| Substituent (R) | VEGFR-2 IC50 (nM) | LogP |
|---|---|---|
| 3-Cl | 12 ± 1.5 | 3.2 |
| 4-Cl | 18 ± 2.1 | 3.5 |
Advanced Question: What strategies can resolve contradictions in biological activity data across different experimental models (e.g., cell lines vs. in vivo)?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition in both recombinant proteins (in vitro) and xenograft models (in vivo) .
- Metabolic Stability : Use LC-MS/MS to identify degradation products (e.g., N-oxide or demethylated metabolites) that may alter activity in vivo .
- PK/PD Modeling : Corrogate plasma exposure (AUC) with tumor growth inhibition to clarify discrepancies .
Advanced Question: What in silico approaches are validated for predicting target interactions and optimizing pharmacokinetic properties?
Methodological Answer:
Q. Table 5. Computational Parameters for Lead Optimization
| Parameter | Target Range | Tool |
|---|---|---|
| LogP | 2.5–3.5 | SwissADME |
| Polar Surface Area (Ų) | <90 | MOE |
| CYP3A4 Inhibition | IC50 > 10 µM | admetSAR |
Advanced Question: How can metabolic stability and degradation pathways be systematically investigated to inform lead optimization?
Methodological Answer:
Q. Table 6. Stability Data for Related Compounds
| Compound | Plasma t1/2 (h) | Major Metabolite |
|---|---|---|
| Gedatolisib | 0.8 ± 0.2 | N-Oxide, Demethylated derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
